3-(4-Methylanilino)-1,2-dihydropyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylanilino)-1,2-dihydropyrrol-5-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with an aniline derivative, specifically 4-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylanilino)-1,2-dihydropyrrol-5-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Aniline Derivative: The 4-methylaniline moiety can be introduced via a nucleophilic substitution reaction, where the aniline derivative reacts with a halogenated pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification steps are also critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylanilino)-1,2-dihydropyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methylanilino)-1,2-dihydropyrrol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-Methylanilino)-1,2-dihydropyrrol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylanilino)-1,2-dihydropyrrol-5-one: can be compared with other aniline derivatives and pyrrolidine-containing compounds.
Aniline Derivatives: Compounds like 4-methylaniline, 4-chloroaniline, and 4-bromoaniline share structural similarities.
Pyrrolidine Compounds: Other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and 1-methylpyrrolidine, can be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of the aniline and pyrrolidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methylanilino)-1,2-dihydropyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)13-10-6-11(14)12-7-10/h2-6,13H,7H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJDELXEXJQRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.